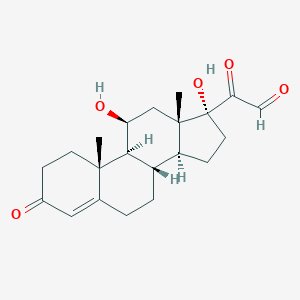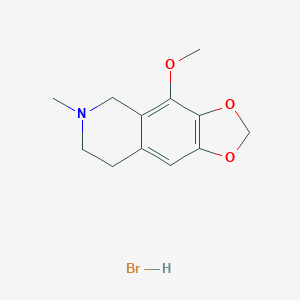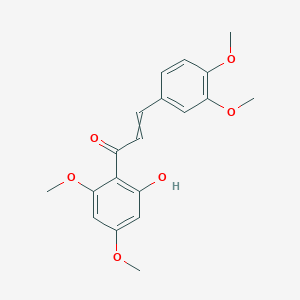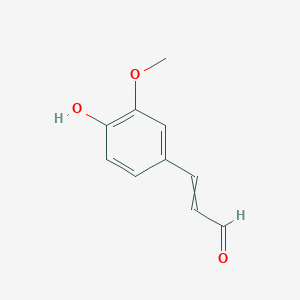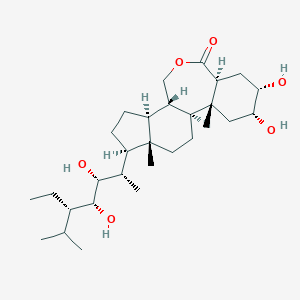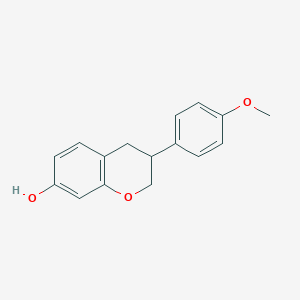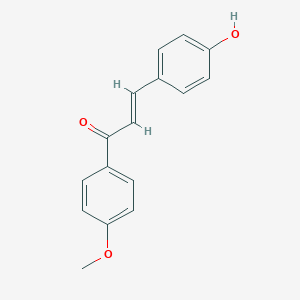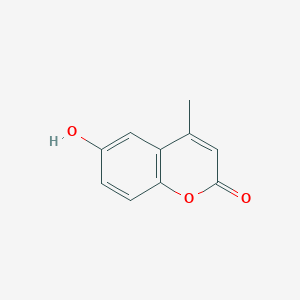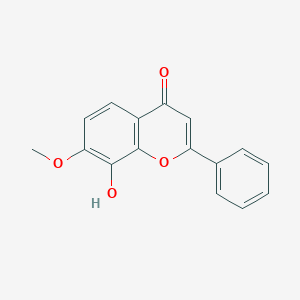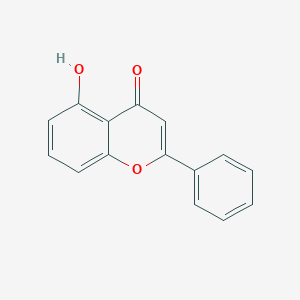
5-Hydroxyflavone
Vue d'ensemble
Description
5-Hydroxyflavone is a flavonoid ligand . It has a molecular formula of C15H10O3 and a molecular weight of 228.1587 .
Synthesis Analysis
The synthesis of flavones like 5-Hydroxyflavone often involves the oxidative cyclization of o-hydroxychalcones . Divergent synthesis of flavones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization has been reported .Molecular Structure Analysis
The molecular structure of 5-Hydroxyflavone is represented by the formula C15H10O3 . The hydroxyl group (–OH) position in one of the rings determines the mechanisms of action of the flavonoids .Chemical Reactions Analysis
5-Hydroxyflavone has been involved in condensation reactions for the synthesis of copper (II) complexes as bioactive molecules to combat antioxidants . It has also been used in thermal behavior studies of vanadyl complexes with flavone derivatives in terms of insulin-mimetic agents .Physical And Chemical Properties Analysis
5-Hydroxyflavone is a solid substance . It has a molecular weight of 238.24 and is soluble in DMSO .Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
5-Hydroxyflavone is used as a reactant in condensation reactions for the synthesis of copper (II) complexes. These complexes serve as bioactive molecules to combat antioxidants, which is significant in the study of diseases where oxidative stress plays a role .
Insulin-Mimetic Agents
Research includes thermal behavior studies of vanadyl complexes with flavone derivatives, including 5-Hydroxyflavone. These studies are crucial for developing insulin-mimetic agents, potentially aiding diabetes treatment .
Antibacterial and Antioxidant Effects
An in silico study investigated the pharmacological activities of flavone and its hydroxy derivatives, including 5-Hydroxyflavone, focusing on their antibacterial and antioxidant effects. This research is vital for developing new antibacterial agents and understanding antioxidant mechanisms .
Synthesis and Structural Analysis
5-Hydroxyflavone is involved in the synthesis of various complexes, including those with lanthanide chlorides. The structural analysis of these complexes can lead to insights into their potential applications in materials science and catalysis .
Fluorescent Properties
Studies have been conducted on the fluorescent properties of new complexes of 5-Hydroxyflavone with some divalent metal ions. This research could have implications for the development of new fluorescent materials or sensors .
Mécanisme D'action
Target of Action
5-Hydroxyflavone, a flavonoid, has been found to interact with various targets. It is known to have a significant inhibitory activity against the androgen receptor (AR)-mediated signaling cascades . It also shows potential as an inhibitor of Ca2+ signal-mediated cell-cycle regulation in yeast .
Mode of Action
5-Hydroxyflavone interacts with its targets and induces changes in their function. For instance, it decreases AR stability and amino-terminal/carboxyl-terminal (N–C) interaction of AR, thereby thwarting transactivation of AR target genes and downregulating AR protein levels . In yeast, it alleviates the Ca2+ induced severe growth defect, abnormal budding morphology, and G2 cell-cycle delay .
Biochemical Pathways
5-Hydroxyflavone affects various biochemical pathways. It has been found to have antioxidant properties, which are key to its anti-oxidation activity . It also plays a role in the Ca2+ signaling pathway, which is crucial for numerous biological processes, including cell proliferation, muscle contraction, fertilization, development, motility, memory, and apoptosis .
Pharmacokinetics
The pharmacokinetics of 5-Hydroxyflavone, like other flavonoids, involves absorption, distribution, metabolism, and excretion (ADME). Flavonoids are extensively metabolized by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . .
Result of Action
The molecular and cellular effects of 5-Hydroxyflavone’s action are diverse. It has been found to have vasorelaxing effects, which are mediated by calcium-activated potassium channels . It also exhibits cardioprotective effects against the injury induced by drastic ischemia/reperfusion (I/R) .
Action Environment
The action, efficacy, and stability of 5-Hydroxyflavone can be influenced by various environmental factors. For instance, the presence of other compounds, such as cyclodextrin polymers, can affect its solubility and thus its bioavailability . Moreover, the compound’s action can be influenced by the physiological environment, such as the pH and the presence of other molecules in the body .
Safety and Hazards
Orientations Futures
Flavones like 5-Hydroxyflavone have shown potential in various biological activities, including antioxidant, anti-inflammatory, antibacterial, antiviral, and anticancer properties . Future research perspectives involve using natural flavones already recognized for their therapeutic potential as precursors .
Propriétés
IUPAC Name |
5-hydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBLVRRCNVHZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197690 | |
| Record name | 5-Hydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyflavone | |
CAS RN |
491-78-1 | |
| Record name | 5-Hydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxyflavone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-2-phenyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378AE9MHL3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




